![molecular formula C30H44N2O9 B1282777 dihydro-herbimycin A CAS No. 91700-93-5](/img/structure/B1282777.png)
dihydro-herbimycin A
Overview
Description
Synthesis Analysis
The synthesis of dihydro-herbimycin A involves chemical modifications of herbimycin A . The hydrogen at the 19-position of herbimycin A is easily substituted by a nucleophile . For example, treatment of herbimycin A with pyridinium hydrobromide perbromide in a mixture of chloroform and methanol at -35°C gave 19-bromoherbimycin A and an unexpected product, 9,19-dibromo-7-decarbamoyl-7,8-O-carbonyl-8,9-dihydro-8-hydroxyherbimycin A .Molecular Structure Analysis
The molecular structure of dihydro-herbimycin A is similar to that of herbimycin A . It has a cyclic ansamycin core attached to a benzene ring.Physical And Chemical Properties Analysis
Dihydro-herbimycin A exhibits potent antioxidant activity. In the DPPH radical-scavenging assay, dihydro-herbimycin A exhibited more potent antioxidant activity (IC 50, 1.3 μM) than α-tocopherol (IC 50, 2.7 μM) that was used as a reference compound . In the lipid peroxidation assay, both herbimycin A and dihydro-herbimycin A demonstrated antioxidant activities of 61% and 72%, respectively, at 100 μg/ml .Scientific Research Applications
Antioxidant Properties
Dihydro-herbimycin A has been identified as an antioxidant. It was found to be produced by a newly isolated Streptomyces sp. and demonstrated antioxidant activity in the culture filtrate during screening using 1,1-diphenyl-picrylhydrazyl (DPPH) and a lipid peroxidation assay .
Cytotoxicity Against Tumor Cells
Herbimycin A, which is closely related to dihydro-herbimycin A, possesses strong cytotoxicity against tumor cells due to its benzoquinone ansamycin structure . This suggests that dihydro-herbimycin A may also share this property and could be researched further for potential applications in cancer therapy.
Tyrosine Kinase Inhibition
Herbimycin A acts as a tyrosine kinase inhibitor and has been shown to impair hypercalcemia associated with squamous cancers which overexpress EGFR . Given the structural similarity, dihydro-herbimycin A might also serve as a tyrosine kinase inhibitor, offering a potential mechanism-based therapeutic approach for similar conditions.
Future Directions
Dihydro-herbimycin A might have the potential to be developed into a new therapeutic agent due to its potent antioxidant activity . Moreover, the association between DHODH, a key enzyme in the de novo pyrimidine synthesis pathway, and tumors has been discussed in recent years . This could provide significant evidence and potential strategies for utilizing DHODH as a potential target in preclinical and clinical cancer therapies .
properties
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANBQEQVJJKJTJ-BVXDHVRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dihydro-herbimycin A | |
CAS RN |
91700-93-5 | |
Record name | (15R)-18,21-Didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15-methoxy-11-O-methylgeldanamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91700-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the cytotoxic activity of dihydro-herbimycin A?
A1: The research paper primarily focuses on the structural characterization of herbimycin analogs, including dihydro-herbimycin A (specifically referred to as "antibiotic 5" in the abstract), using 1H-NMR spectroscopy []. While the study confirms strong cytotoxic activity of dihydro-herbimycin A against P-388 and KB lymphocytic leukemia cells, it doesn't delve into the specific mechanisms of action or downstream effects. Further research is needed to understand how dihydro-herbimycin A interacts with its target and elicits its cytotoxic effect.
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